molecular formula C13H13N5O2 B12457108 6-(3-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitropyrimidin-4-amine

6-(3-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B12457108
M. Wt: 271.27 g/mol
InChI Key: IBICZZSREJZWHG-UHFFFAOYSA-N
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Description

6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features both indole and pyrimidine moieties. The indole structure is known for its presence in many biologically active compounds, while the pyrimidine ring is a fundamental component of nucleic acids. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the reduction of polyfunctional 2-oxindoles to obtain the 2,3-dihydroindole derivative . The nitration of pyrimidine derivatives can be achieved using nitric acid under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of boron hydrides for the reduction steps and controlled nitration processes are essential for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the pyrimidine ring.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine is unique due to its combined indole and pyrimidine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic development.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C13H13N5O2/c1-8-6-17(10-5-3-2-4-9(8)10)13-11(18(19)20)12(14)15-7-16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16)

InChI Key

IBICZZSREJZWHG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C12)C3=NC=NC(=C3[N+](=O)[O-])N

Origin of Product

United States

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